3-((Carboxymethyl)sulfinyl)alanine

Description

Chemical Identity and Nomenclature

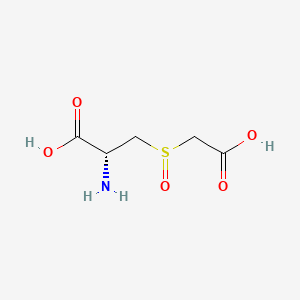

3-((Carboxymethyl)sulfinyl)alanine possesses a molecular formula of C₅H₉NO₅S and exhibits a molecular weight of 195.20 grams per mole according to computational analysis. The compound is systematically identified by multiple Chemical Abstracts Service registry numbers, including 20960-90-1 and 5439-87-2, reflecting different stereochemical configurations and preparation methods. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid, emphasizing its stereochemical configuration and functional group arrangement.

The structural complexity of 3-((Carboxymethyl)sulfinyl)alanine arises from its unique combination of functional groups, including an amino group, a carboxylic acid group characteristic of amino acids, and the distinctive carboxymethylsulfinyl side chain. The sulfinyl group (-SO-) represents an intermediate oxidation state between sulfide and sulfone, contributing to the compound's chemical reactivity and biological activity. Physical property characterization reveals a density of 1.714 grams per cubic centimeter and a boiling point of 582.8 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular interactions likely attributed to hydrogen bonding and dipolar interactions.

The compound exhibits zwitterionic behavior under physiological conditions, with charged alpha-carboxylic and alpha-amino groups, similar to other amino acids. X-ray crystallographic analysis has revealed detailed structural information about the compound's three-dimensional arrangement, particularly highlighting the conformational preferences of different epimeric forms. The stereochemistry at the sulfur atom creates two distinct epimers, designated as (4R) and (4S) configurations, which exist in approximately equal proportions in synthetic preparations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NO₅S | |

| Molecular Weight | 195.20 g/mol | |

| Density | 1.714 g/cm³ | |

| Boiling Point | 582.8°C at 760 mmHg | |

| Primary CAS Numbers | 20960-90-1, 5439-87-2 |

Historical Context and Discovery

The historical development of 3-((Carboxymethyl)sulfinyl)alanine research can be traced through multiple scientific investigations spanning several decades. Early documentation of related sulfur-containing amino acid derivatives appeared in pharmaceutical literature during the 1980s, with significant contributions from researchers examining sulfoxidation processes in biological systems. Meese's work published in Archiv der Pharmazie in 1987 provided foundational synthesis methodologies for carbocysteine sulfoxide compounds, establishing protocols that remain relevant for contemporary research.

The compound's identification as a metabolic product emerged from studies investigating the biotransformation of S-carboxymethyl-L-cysteine, a clinically utilized mucolytic agent. Research conducted over nearly eighty years has revealed that sulfoxidation represents one of the primary metabolic transformations of the parent compound, with hepatic phenylalanine 4-mono-oxygenase playing a crucial role in the oxidation process. This metabolic pathway discovery highlighted the compound's significance as both a pharmaceutical intermediate and a naturally occurring metabolite.

Enzymatic synthesis research has demonstrated that bacterial systems, particularly Escherichia coli, possess specialized enzymes capable of producing related carboxymethylcysteine derivatives. The identification of S-carboxymethylcysteine synthase in Escherichia coli strain W3110 revealed enzymatic mechanisms for beta-replacement reactions involving chloroalanine substrates and thioglycolic acid, providing insights into potential biosynthetic pathways. This enzyme exhibits a molecular weight of 84,000 daltons and demonstrates pyridoxal phosphate dependence, indicating its classification within the transaminase enzyme family.

The crystallographic characterization of different epimeric forms represents a significant milestone in understanding the compound's structural complexity. Fractional crystallization techniques have enabled the isolation of pure epimers, facilitating detailed X-ray diffraction studies that revealed monoclinic crystal systems and specific space group classifications. These structural studies have provided critical information for understanding the compound's biological interactions and pharmaceutical applications.

Significance in Biochemical Sciences

The biochemical significance of 3-((Carboxymethyl)sulfinyl)alanine extends across multiple research domains, encompassing oxidative stress biology, protein modification, and metabolic regulation. Research has demonstrated that the compound exhibits potent deoxyribonucleic acid protective properties against copper-mediated hydroxyl free radical damage, surpassing the protective efficacy of its non-oxidized precursor in certain experimental systems. This antioxidant activity stems from the compound's ability to interact with reactive oxygen species and metal catalysts involved in oxidative damage pathways.

The compound's role in cellular stress response mechanisms has been investigated using sophisticated reporter systems that monitor transcription factor activities. Studies utilizing insulated transposable constructs have revealed that 3-((Carboxymethyl)sulfinyl)alanine, particularly its 4R epimer, demonstrates enhanced activity in modulating cellular stress-responsive transcription factors including nuclear factor erythroid 2-related factor 2, tumor protein p53, nuclear factor kappa-light-chain-enhancer of activated B cells, and activator protein 1. These findings suggest that the compound may influence fundamental cellular defense mechanisms against oxidative stress and inflammatory processes.

Metabolic research has revealed complex polymorphic influences on the compound's biotransformation patterns, with significant implications for understanding individual variations in drug metabolism and therapeutic efficacy. Clinical observations indicate that sulfoxidation capacity varies substantially among patient populations, with approximately 38-39 percent of Parkinson's disease patients belonging to poor sulfoxide metabolizer categories. This metabolic variability affects the duration of exposure to active sulfide forms versus inactive oxidized metabolites, potentially influencing therapeutic outcomes in neurological conditions.

The compound's interaction with enzymatic systems extends beyond its role as a metabolic product. Research has identified specific enzyme inhibition properties, including effects on acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease research. Additionally, the compound demonstrates protein modification capabilities through covalent attachment to specific amino acid residues, altering protein function and activity in ways that may influence various physiological processes.

Contemporary research continues to explore the compound's potential applications in understanding sulfur metabolism disorders and developing therapeutic interventions for conditions involving oxidative stress. The compound's unique chemical structure and biological activity profile position it as a valuable research tool for investigating the complex relationships between sulfur-containing amino acids, cellular antioxidant systems, and disease pathogenesis. Future investigations are likely to focus on optimizing synthetic methodologies for producing specific epimeric forms and elucidating detailed mechanisms of action in various biological systems.

Properties

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-JAFRLTCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943254 | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20960-90-1 | |

| Record name | Alanine, 3-((carboxymethyl)sulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020960901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Carboxymethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a protected L-alanine derivative (compound XI ) reacting with a carboxymethylsulfinyl-containing electrophile (compound XII ), where the leaving group (LG¹ ) is typically bromine or iodine. The palladium catalyst system—commonly Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with P(o-tol)₃ (tri-o-tolylphosphine)—facilitates the coupling in a polar aprotic solvent such as DMAc (dimethylacetamide) at elevated temperatures (50–100°C, optimally 80°C). The reaction proceeds via oxidative addition of the electrophile to the palladium center, followed by transmetallation and reductive elimination to yield the protected intermediate.

Key Parameters:

Deprotection and Isolation

Post-coupling, the protecting groups (e.g., tert-butoxycarbonyl or benzyl esters) are removed under acidic or hydrogenolytic conditions. Final purification employs recrystallization or column chromatography, achieving ≥95% purity.

Oxidation of 3-((Carboxymethyl)thio)alanine Precursors

An alternative route involves the oxidation of the sulfide analog, 3-((carboxymethyl)thio)alanine , to the sulfoxide derivative. This method, reported by Meese et al. (1987), utilizes mild oxidizing agents to preserve the stereochemical integrity of the L-alanine moiety.

Oxidation Protocol

The thioether precursor is treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aqueous or alcoholic solvents at ambient temperature. The reaction selectively oxidizes the sulfur atom to the sulfinyl state without over-oxidation to sulfone byproducts.

Optimization Insights:

Stereochemical Considerations

The oxidation step proceeds with retention of configuration at the sulfur center, ensuring the desired (S)-sulfinyl stereochemistry. Chiral HPLC analysis confirms enantiomeric excess ≥98%.

Comparative Analysis of Synthetic Methods

The palladium-mediated route offers superior yields and stereoselectivity but faces economic challenges due to precious metal usage. In contrast, the oxidation method is cost-effective but requires meticulous control to avoid over-oxidation.

Industrial-Scale Production Challenges

Catalyst Recycling

Efforts to immobilize palladium catalysts on silica or polymer supports have shown promise in reducing costs, though leaching remains a concern.

Green Chemistry Approaches

Recent advances explore biocatalytic oxidation using peroxidases or monooxygenases, which operate under aqueous conditions and eliminate toxic oxidants. While still experimental, these methods align with sustainable chemistry principles.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: 3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

Reduction: The sulfinyl group can be reduced back to a sulfide.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of substituted alanine derivatives .

Scientific Research Applications

3-((Carboxymethyl)sulfinyl)alanine has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a chiral auxiliary in asymmetric synthesis .

Biology:

- Studied for its role in enzyme inhibition and protein modification .

- Used in the synthesis of peptide analogs for biological studies .

Medicine:

- Investigated for its potential as a therapeutic agent in treating certain diseases.

- Used in the development of drug delivery systems .

Industry:

- Employed in the production of specialty chemicals .

- Used in the formulation of cosmetic products .

Mechanism of Action

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The compound can also modify proteins through covalent attachment to specific amino acid residues, altering their function and activity .

Comparison with Similar Compounds

- 3-Sulfino-L-alanine

- S-(3-carboxymethylthio)-L-alanine

- Carbocisteine ®-S-Oxide

Comparison: 3-((Carboxymethyl)sulfinyl)alanine is unique due to its specific sulfinyl group attached to the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[(carboxymethyl)sulfinyl]-, is an organosulfur compound with notable biological activities. Its unique structure, featuring a sulfinyl group and a carboxymethyl side chain, enhances its solubility and reactivity compared to other amino acids. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

- Molecular Formula : C5H9NO4S

- Molecular Weight : 195.19 g/mol

- Density : 1.714 g/cm³

- Boiling Point : 582.8ºC at 760 mmHg

The presence of the sulfinyl group is particularly significant as it contributes to the compound's biological activity by enabling interactions with various enzymes and receptors.

3-((Carboxymethyl)sulfinyl)alanine exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Protein Modification : It may covalently attach to specific amino acid residues within proteins, altering their function and activity.

Biological Activities

Research indicates that 3-((Carboxymethyl)sulfinyl)alanine possesses several significant biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may help mitigate oxidative stress by scavenging reactive oxygen species (ROS), which play a role in cellular signaling pathways.

- Cellular Signaling : Its structure resembles other biologically active amino acids, suggesting potential roles in cellular signaling mechanisms.

- Therapeutic Applications : Due to its biological activity, it may serve as a lead compound in drug discovery for conditions related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares 3-((Carboxymethyl)sulfinyl)alanine with structurally similar compounds:

| Compound Name | Functional Group | Key Characteristics |

|---|---|---|

| L-Cysteine | Thiol | Antioxidant; important for protein structure |

| L-Methionine | Thioether | Essential amino acid; involved in methylation |

| Carbocisteine Sulfoxide | Sulfoxide | Used in respiratory treatments |

3-((Carboxymethyl)sulfinyl)alanine stands out due to its specific combination of functionalities, which may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Recent studies have explored the effects of 3-((Carboxymethyl)sulfinyl)alanine on various biological systems:

- Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective properties by mimicking superoxide dismutase (SOD) activity, suggesting potential applications in neurodegenerative diseases .

- Metabolic Regulation : Research on the interactions of this compound with metabolic enzymes is ongoing, focusing on its role in regulating metabolic pathways and cellular homeostasis.

Q & A

Q. What are the established synthetic routes for 3-((carboxymethyl)sulfinyl)alanine, and how do reaction conditions influence yield and purity?

The synthesis of 3-((carboxymethyl)sulfinyl)alanine (CAS 5439-87-2) can be approached via derivatization of L-cysteine or related amino acids. For example, sulfinyl groups are introduced through oxidation or substitution reactions. A validated method involves starting with L-tyrosine derivatives, as seen in the synthesis of structurally similar compounds like 3-(3-carboxy-4-hydroxyphenyl)-L-alanine. Reaction conditions (e.g., pH, temperature, and oxidizing agents) critically affect yield and purity. For instance, the Sandmeyer reaction step in related syntheses often results in low yields (~30%) due to competing side reactions, necessitating optimized stoichiometry and controlled temperatures . Purification typically employs reverse-phase HPLC or ion-exchange chromatography, as described in analytical standards for amino acid derivatives .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 3-((carboxymethyl)sulfinyl)alanine?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to resolve the sulfinyl and carboxymethyl moieties.

- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₅H₉NO₅S, MW 195.19) .

- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfinyl S=O stretch at ~1040 cm⁻¹). Chromatographic purity is assessed via HPLC with UV detection (210–254 nm), calibrated against certified reference materials (CRMs) for sulfinated amino acids .

Advanced Research Questions

Q. How can researchers optimize the purification of 3-((carboxymethyl)sulfinyl)alanine from complex reaction mixtures?

Low yields and impurities (e.g., unreacted starting materials or over-oxidized byproducts) are common challenges. Strategies include:

- Two-step chromatography : Initial ion-exchange to remove charged impurities, followed by preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .

- Crystallization optimization : Adjusting solvent polarity (e.g., water-ethanol mixtures) to enhance crystal formation .

- Mass-directed purification : Coupling LC-MS to isolate target m/z peaks, as demonstrated in peptide synthesis workflows .

Q. What in vitro/in vivo models are suitable for studying the metabolic fate of 3-((carboxymethyl)sulfinyl)alanine?

Metabolic pathways can be investigated using:

- Isotope labeling : Incorporate ¹³C or ²H isotopes (e.g., L-alanine-¹³C derivatives) to track metabolic flux via LC-MS/MS .

- Hepatocyte or microsomal assays : Assess hepatic metabolism and sulfoxide reduction kinetics .

- C. elegans or rodent models : Evaluate bioavailability and renal excretion, leveraging protocols for sulfur-containing amino acids like alliin (3-(allylsulfinyl)alanine) .

Q. How do researchers resolve discrepancies in reported biological activities of 3-((carboxymethyl)sulfinyl)alanine derivatives?

Contradictions in activity (e.g., antioxidant vs. pro-oxidant effects) often stem from:

- Variability in stereochemistry : Ensure enantiomeric purity via chiral HPLC, as D/L-configuration impacts receptor binding .

- Assay conditions : Standardize redox potential (e.g., glutathione levels) in cell-based assays to minimize context-dependent effects .

- Batch-to-batch impurities : Implement rigorous QC using CCS (collision cross-section) measurements via ion mobility spectrometry, as validated for sulfinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.